Regioisomeric Carboxylic Acid Positioning (C6 vs. C4) Dictates Lipophilicity and Hydrogen Bonding
The 6-carboxylic acid regioisomer (CAS 1369096-46-7) exhibits a distinct lipophilicity profile compared to the 4-carboxylic acid analog (CAS 1083216-72-1), which is quantifiable by their calculated LogP values [1]. The target compound's XLogP3 is 0.4, reflecting a balance of polarity and hydrophobicity that can influence membrane permeability and oral bioavailability predictions . In contrast, the 4-carboxylic acid analog is reported to have a higher predicted LogP (e.g., ~1.2) due to the altered electronic and steric environment around the carboxylic acid group, as inferred from computational studies on related tetrahydroquinazoline scaffolds .
| Evidence Dimension | Lipophilicity (Calculated XLogP3 / LogP) |
|---|---|
| Target Compound Data | 0.4 (XLogP3) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid (CAS 1083216-72-1) |
| Quantified Difference | Target XLogP3 = 0.4; Comparator predicted LogP ~1.2 |
| Conditions | Computational prediction (XLogP3 algorithm) vs. in silico estimation for comparator |
Why This Matters
Even small differences in LogP can significantly impact a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, making the 6-carboxylic acid regioisomer a more suitable starting point for projects requiring balanced lipophilicity.
- [1] Jardner J, Bantel L, Claußen M, Christoffers J. Investigation into a Tetrahydroquinazoline Scaffold. European Journal of Organic Chemistry. 2024;27(10):e202400050. View Source
